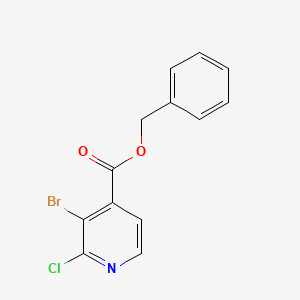

Benzyl 3-bromo-2-chloroisonicotinate

CAS No.:

Cat. No.: VC20515819

Molecular Formula: C13H9BrClNO2

Molecular Weight: 326.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BrClNO2 |

|---|---|

| Molecular Weight | 326.57 g/mol |

| IUPAC Name | benzyl 3-bromo-2-chloropyridine-4-carboxylate |

| Standard InChI | InChI=1S/C13H9BrClNO2/c14-11-10(6-7-16-12(11)15)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |

| Standard InChI Key | WQZSIKJLKGILRP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C(=NC=C2)Cl)Br |

Introduction

Benzyl 3-bromo-2-chloroisonicotinate is a chemical compound that belongs to the class of esters, specifically derived from isonicotinic acid. It is characterized by its molecular structure, which includes a benzyl group attached to a 3-bromo-2-chloroisonicotinic acid moiety. Despite the lack of specific literature directly referencing this compound, understanding its components and potential applications can provide valuable insights.

Synthesis and Preparation

The synthesis of benzyl 3-bromo-2-chloroisonicotinate likely involves esterification reactions between benzyl alcohol and 3-bromo-2-chloroisonicotinic acid. Common methods include using acid catalysts like sulfuric acid or hydrochloric acid in the presence of a solvent.

python# Example Synthesis Reaction # Note: This is a conceptual representation and may require optimization. from rdkit import Chem # Define reactants benzyl_alcohol = Chem.MolFromSmiles("C1=CC=CC=C1CO") bromo_chloro_isonicotinic_acid = Chem.MolFromSmiles("C1=CC(=NC=C1Br)ClC(=O)O") # Conceptual esterification reaction # This step requires chemical synthesis expertise and may not directly translate to code.

Potential Applications

While specific applications for benzyl 3-bromo-2-chloroisonicotinate are not well-documented, compounds with similar structures have been explored for their biological activities, such as antimicrobial and anti-inflammatory properties. The presence of bromo and chloro substituents can enhance these properties by altering the compound's reactivity and interaction with biological targets.

| Potential Application | Description |

|---|---|

| Biological Activity | Antimicrobial, anti-inflammatory, or other pharmacological effects based on structural analogs. |

| Chemical Synthesis | Intermediate in the synthesis of more complex molecules, leveraging the reactivity of bromo and chloro groups. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume